molecular formula C13H19N3 B11816004 N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11816004
M. Wt: 217.31 g/mol
InChI Key: GKPRFMCAHAATNL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine is a chemical compound that features a cyclopropyl group attached to a pyridine ring, which is further substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-cyclopropyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-2-8-14-12(3-1)10-4-7-13(15-9-10)16-11-5-6-11/h4,7,9,11-12,14H,1-3,5-6,8H2,(H,15,16)

InChI Key

GKPRFMCAHAATNL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

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